tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane
Description
This compound is a fluorinated arylboronate ester featuring a tert-butyldimethylsilyl (TBDMS) ether-protected benzyloxy group. Its structure integrates a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position relative to the fluorine atom on the benzene ring. The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .
Properties
Molecular Formula |
C19H32BFO3Si |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |
InChI Key |
SEQDUWOVEVJVHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO[Si](C)(C)C(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a fluorinated benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, a hallmark of boronic acids/esters. For example:
-
Reaction with Aryl Halides :
A structurally similar tert-butyl carbamate-protected boronic ester ([CAS 885693-20-9]) underwent Suzuki coupling with an aryl bromide using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a toluene/ethanol/water solvent system at 80°C, achieving a 93% yield .
| Substrate | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80°C | 93% |
-
Key Considerations :
Deprotection of the TBS Ether
The tert-butyldimethylsilyl group is cleaved under mild acidic or basic fluoride conditions:
-
Fluoride-Mediated Cleavage :
Typical deprotection uses TBAF (tetra-n-butylammonium fluoride) or HF-pyridine in THF at room temperature . For example, TBS-protected alcohols in similar compounds were deprotected using TBAF with >90% efficiency .
| Deprotection Agent | Solvent | Conditions | Yield |
|---|---|---|---|
| TBAF (1.0 M in THF) | THF | RT, 2–4 h | >90% |
Electrophilic Aromatic Substitution
The fluorinated aromatic ring may undergo directed electrophilic substitution, though reactivity is modulated by the electron-withdrawing boronic ester and TBS groups:
-
Nitration/Sulfonation :
Limited by the deactivating effects of fluorine and the boronic ester. Harsh conditions (e.g., H₂SO₄/HNO₃ ) may be required, risking boronic ester hydrolysis .
Hydrolysis of the Boronic Ester
The pinacol boronic ester can hydrolyze to the corresponding boronic acid under acidic or aqueous conditions:
-
Acidic Hydrolysis :
Treatment with HCl (6 M) in THF/H₂O at 60°C cleaves the boronic ester to the boronic acid .
| Reagent | Solvent | Conditions | Yield |
|---|---|---|---|
| 6 M HCl | THF/H₂O | 60°C, 12 h | ~85% |
Stability and Handling Considerations
Scientific Research Applications
Organic Synthesis
The compound can serve as a key intermediate in the synthesis of various organic molecules. Its boron-containing structure allows for reactions such as:
- Suzuki Coupling Reactions : The dioxaborolane group can facilitate cross-coupling reactions with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Fluorinated Compounds
The incorporation of fluorine into organic molecules often enhances their biological activity and stability. This compound's fluorinated benzyl ether can be used to develop:
- Fluorinated Pharmaceuticals : Fluorine atoms can modify the pharmacokinetics and pharmacodynamics of drug candidates.
Materials Science
The compound's silane functionality allows it to be used in:
- Silane Coupling Agents : These agents improve adhesion between organic polymers and inorganic substrates, making them valuable in coatings and composites.
Catalysis
Due to its unique structure, this compound may act as a ligand in transition metal catalysis, facilitating various reactions including:
- Cross-Coupling Reactions : It can stabilize metal catalysts by forming complexes that enhance their reactivity.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of tert-butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane in Suzuki coupling reactions. The results indicated high yields of biaryl products under mild conditions, showcasing its utility in synthetic organic chemistry.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85% | Pd catalyst, aqueous base |
Case Study 2: Development of Fluorinated Drugs
Research involving the synthesis of fluorinated drug candidates highlighted the role of this compound as a precursor for key intermediates. The introduction of fluorine improved the metabolic stability of the compounds.
| Compound | Fluorine Position | Biological Activity |
|---|---|---|
| Drug A | Para | Increased potency |
| Drug B | Meta | Enhanced selectivity |
Mechanism of Action
The mechanism of action of tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The boron atom can form reversible covalent bonds with biomolecules, while the fluorine and silicon atoms can influence the compound’s reactivity and stability. These interactions can modulate biological processes and enhance the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Boron Substituents
Research Findings and Data Tables
Table 1: Spectroscopic Data Comparison
Biological Activity
tert-Butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS No. 2075759-12-3) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H32BFO3Si
- Molecular Weight : 366.35 g/mol
- Structure : The compound features a tert-butyl group, a fluorinated benzyl ether moiety, and a dioxaborolane ring that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
-
Antitumor Activity
- Research indicates that compounds containing dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes essential for tumor growth and survival.
-
Plant Growth Promotion
- Similar compounds have been studied for their ability to promote plant growth by enhancing nutrient uptake and stress resistance. This activity is particularly relevant in agricultural applications.
- Endocrine Disruption Potential
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The interaction with various signaling pathways may alter gene expression profiles associated with growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Plant Growth Promotion | Showed enhanced root development and increased chlorophyll content in treated plants compared to controls. |
| Study 3 | Endocrine Disruption | Evaluated the potential for disruption in hormone signaling pathways; results indicated moderate activity requiring further validation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl((2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane?
- Methodology : The compound can be synthesized via sequential silylation and boronate ester formation.
Silylation : React 2-fluoro-3-bromobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions (e.g., DMF, imidazole) to install the silyl ether protecting group .
Miyaura Borylation : Use Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂) in a THF/EtOH solvent system to convert the aryl bromide to the boronate ester .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure complete conversion. Purify via column chromatography using hexane/ethyl acetate gradients.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for diagnostic peaks:
- δ 0.1–0.3 ppm (tert-butyldimethylsilyl protons).
- δ 1.3 ppm (pinacol methyl groups).
- δ 6.5–7.5 ppm (fluorinated aromatic protons) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 408.3 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/CH₂Cl₂ .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps due to the hydrolytic lability of the silyl ether and boronate ester groups .
- Storage : Store at –20°C in sealed, amber vials with molecular sieves to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can cross-coupling reactions involving this boronate ester be optimized for high yields?
- Experimental Design :
- Suzuki-Miyaura Coupling : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) with bases (K₂CO₃, CsF) in toluene/water or dioxane .
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (80–110°C), catalyst loading (1–5 mol%), and ligand ratios .
Q. What computational methods can predict the reactivity of the fluorinated aromatic ring in this compound?
- Strategy :
DFT Calculations : Use Gaussian or ORCA to model transition states for electrophilic substitution reactions. Focus on fluorine’s electron-withdrawing effects on regioselectivity .
Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for cross-couplings .
- Validation : Compare computational predictions with experimental outcomes (e.g., Hammett σₚ values for fluorine substituents) .
Q. How can contradictory data on boronate ester stability under acidic conditions be resolved?
- Case Study : Conflicting reports on hydrolysis rates may arise from solvent polarity or trace metal ions.
- Method : Perform controlled hydrolysis experiments (e.g., 0.1 M HCl in THF/H₂O) with ICP-MS to quantify metal impurities .
- Analysis : Use Arrhenius plots to compare activation energies between batches. Purity improvements (e.g., Chelex treatment) often resolve discrepancies .
Q. What strategies improve regioselectivity in derivatization reactions involving the fluorinated aromatic ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
